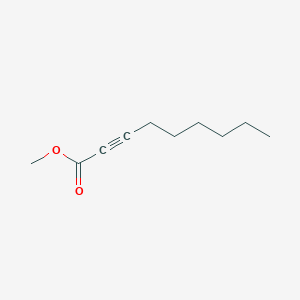

Methyl 2-nonynoate

説明

Methyl non-2-ynoate is a ynoate ester.

Structure

3D Structure

特性

IUPAC Name |

methyl non-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLJTUMJJWVCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047639 | |

| Record name | Methyl 2-nonynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless oily liquid; Peach, violet aroma | |

| Record name | Methyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

121.00 to 122.00 °C. @ 20.00 mm Hg | |

| Record name | Methyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.913-0.916 | |

| Record name | Methyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-80-8 | |

| Record name | Methyl 2-nonynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonynoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-nonynoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonynoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-nonynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl non-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-NONYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN66UR57V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl 2-nonynoate structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-nonynoate, a versatile ester, is a compound of significant interest across various scientific disciplines. Primarily recognized for its potent floral and green aroma, it is a key component in the fragrance and flavor industries. Beyond its sensory characteristics, its chemical reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, analytical methods, and its role in biological systems, with a particular focus on its function as a skin sensitizer (B1316253) and its implications for drug development.

Chemical Identity and Properties

IUPAC Name: methyl non-2-ynoate[1]

Synonyms: Methyl octine carbonate, MOC, 2-Nonynoic acid methyl ester[1][2][3]

CAS Number: 111-80-8[2]

Molecular Formula: C₁₀H₁₆O₂[1]

Structural Formula:

Molecular Weight: 168.23 g/mol [1]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Floral, green, violet-like | --INVALID-LINK-- |

| Boiling Point | 121-122 °C @ 20 mmHg | [4] |

| Density | 0.915 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.448 | [4] |

| Solubility | Insoluble in water, soluble in ethanol | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. A common synthetic route involves the use of 1-octyne (B150090), which is first converted to its corresponding carboxylic acid, followed by esterification.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from general methods for the synthesis of acetylenic esters.

Step 1: Carboxylation of 1-Octyne to 2-Nonynoic Acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octyne in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium in hexanes, to the stirred solution. The addition should be dropwise to maintain the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour to ensure complete formation of the lithium acetylide.

-

Pour the reaction mixture carefully over an excess of crushed dry ice (solid carbon dioxide) in a separate flask. The dry ice should be handled with appropriate safety precautions.

-

Allow the mixture to warm to room temperature, which will sublime the excess dry ice and quench the reaction.

-

Acidify the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield crude 2-nonynoic acid, which can be purified by recrystallization or chromatography if necessary.

Step 2: Esterification of 2-Nonynoic Acid to this compound [3]

-

In a round-bottom flask, dissolve the 2-nonynoic acid in an excess of methanol (B129727).[3]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3]

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Analytical Methodologies: GC-MS for Quantification

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the qualitative and quantitative analysis of this compound, particularly in complex matrices such as cosmetics and fragrances.

Experimental Protocol: GC-MS Analysis of this compound in a Cosmetic Matrix

This protocol is adapted from established methods for the analysis of fragrance allergens.[5][6][7]

1. Sample Preparation (Liquid-Liquid Extraction) [5][6]

-

Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.[5]

-

Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).[5]

-

Mix thoroughly for 30 minutes using a sample mixer.[5]

-

Add anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 g.[5]

-

Collect the supernatant (MTBE layer) and filter through a 0.45 µm syringe filter.[5]

-

An aliquot of the filtrate is mixed with an internal standard solution before injection into the GC-MS system.[5]

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Injection Mode: Pulsed splitless[5]

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes; ramp at 3 °C/min to 125 °C; ramp at 7 °C/min to 230 °C; ramp at 20 °C/min to 300 °C, hold for 5 minutes.[5]

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

3. Data Analysis

-

Quantification: Based on the integrated peak area of a characteristic ion of this compound relative to the peak area of the internal standard. A calibration curve is generated using certified reference standards of this compound.

Role in Biological Systems: Skin Sensitization

This compound is a known skin sensitizer in a fraction of the population.[2] This biological activity is of significant interest to toxicologists and drug development professionals, as the underlying mechanisms can provide insights into immune responses to small molecules.

Quantitative Data on Skin Sensitization

| Parameter | Value | Assay | Reference |

| EC3 (Effective Concentration for a 3-fold stimulation index) | 2.5% (625 µg/cm²) | Local Lymph Node Assay (LLNA) | |

| EC3 (approximated) | ~0.5% (118 µg/cm²) | Human Repeated Insult Patch Test (HRIPT) | |

| NESIL (No Expected Sensitization Induction Level) | 24 µg/cm² | Quantitative Risk Assessment (QRA) | [8] |

Signaling Pathways in Skin Sensitization

The process of skin sensitization by chemicals like this compound involves the activation of specific cellular signaling pathways. One of the central pathways implicated is the Keap1-Nrf2 pathway, which is a major regulator of cytoprotective responses to oxidative and electrophilic stress.[9][10][11]

Caption: Keap1-Nrf2 signaling pathway activation by an electrophile.

Implications for Drug Development

The utility of this compound in drug development is primarily as a chemical intermediate.[12] Its alkyne functional group is highly reactive and can participate in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures.

Role as a Synthetic Intermediate

The triple bond in this compound can undergo a range of reactions, including:

-

Click Chemistry: The terminal alkyne can be involved in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are common scaffolds in medicinal chemistry.

-

Reduction Reactions: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, providing stereochemical control in a synthetic route.

-

Coupling Reactions: Sonogashira coupling allows for the formation of carbon-carbon bonds with aryl or vinyl halides.

-

Hydration Reactions: The triple bond can be hydrated to form ketones.

While specific examples of marketed drugs that utilize this compound as a direct intermediate are not prominently disclosed in publicly available literature, its structural motif is relevant to the synthesis of various classes of compounds, including prostaglandins, retinoids, and other natural product analogues with potential therapeutic applications. The reactivity of the alkyne group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a molecule with a dual identity. In the realm of consumer products, it is a well-established fragrance ingredient. For the scientific community, particularly those in organic synthesis and drug development, it represents a versatile chemical intermediate with potential for the construction of novel bioactive molecules. A thorough understanding of its chemical properties, synthesis, and biological activity, including its skin sensitization potential, is crucial for its safe and effective application in both industrial and research settings. Further exploration of its utility in the synthesis of complex pharmaceuticals could unveil new opportunities in drug discovery and development.

References

- 1. This compound | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. ScenTree - Methyl octine carbonate (CAS N° 111-80-8) [scentree.co]

- 4. This compound | 111-80-8 [chemicalbook.com]

- 5. jfda-online.com [jfda-online.com]

- 6. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ocl-journal.org [ocl-journal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Nonynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-nonynoate (C₁₀H₁₆O₂) is an unsaturated fatty acid ester that has garnered interest in various scientific fields, including flavor and fragrance chemistry, as well as a versatile intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed spectroscopic data. Furthermore, it outlines experimental protocols for its synthesis, purification, and characteristic chemical reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic violet-like odor.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [4] |

| Molecular Weight | 168.23 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [2] |

| Odor | Characteristic violet-like, with sweet notes of fresh peach, unripe banana, and cucumber peel | [3] |

| Boiling Point | 121-122 °C at 20 mmHg | [4] |

| Density | 0.915 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.448 | [5] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Ethanol | Soluble | [4] |

| Oils | Soluble | [4] |

| Organic Solvents (e.g., acetone, ether) | Highly soluble | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

| ¹H NMR | ¹³C NMR |

| Data for ¹H NMR of this compound is available and provides insights into the proton environments within the molecule. | The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key chemical shifts are expected for the carbonyl carbon, the acetylenic carbons, the methoxy (B1213986) carbon, and the carbons of the hexyl chain. |

Note: Specific chemical shift values and coupling constants can be found in various spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡C (alkyne) | ~2200-2300 (weak to medium) |

| C=O (ester) | ~1715 (strong) |

| C-O (ester) | ~1250 and ~1100 (strong) |

| C-H (alkane) | ~2850-2960 |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the carboxylation of a terminal alkyne followed by esterification.

Synthesis of 2-Nonynoic Acid from 1-Octyne (B150090)

This step involves the carboxylation of 1-octyne to produce the corresponding carboxylic acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methyl 2-Nonynoate from 1-Octyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of methyl 2-nonynoate from the terminal alkyne, 1-octyne (B150090). The described methodology involves the deprotonation of 1-octyne using n-butyllithium, followed by quenching with methyl chloroformate to yield the desired ynoate ester. This process is a fundamental transformation in organic chemistry, providing a valuable building block for the synthesis of more complex molecules.

Reaction Principle and Overview

The synthesis of this compound from 1-octyne is a two-step process occurring in a single pot. The first step is the deprotonation of the terminal alkyne, 1-octyne, by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).[1][2][3] This reaction is highly efficient due to the relatively high acidity of the terminal alkyne proton. The deprotonation results in the formation of a lithium octynide intermediate.

The second step involves the nucleophilic attack of the lithium octynide on an electrophilic carbonyl carbon. In this synthesis, methyl chloroformate serves as the electrophile. The acetylide anion attacks the carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the this compound product.

The overall reaction is as follows:

1-Octyne + n-Butyllithium → Lithium Octynide

Lithium Octynide + Methyl Chloroformate → this compound

Experimental Protocol

This protocol is adapted from established procedures for the alkylation of terminal alkynes.[4]

2.1. Materials and Equipment

-

Reactants and Reagents:

-

1-Octyne (C₈H₁₄)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Methyl chloroformate (CH₃O(CO)Cl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

2.2. Procedure

-

Reaction Setup: A two-necked round-bottom flask, equipped with a magnetic stir bar and a septum, is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

-

Addition of 1-Octyne and Solvent: Anhydrous tetrahydrofuran is added to the flask via syringe, followed by 1-octyne. The solution is then cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium in hexanes is added dropwise to the stirred solution at -78 °C. The addition should be slow to maintain the low temperature. The reaction mixture is then stirred at this temperature for a specified period (e.g., 1 hour) to ensure complete deprotonation.[5]

-

Carboxylation: Methyl chloroformate is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| 1-Octyne | 110.20 | 0.746 | 10.0 | 1.48 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 11.0 | 4.4 mL |

| Methyl Chloroformate | 94.50 | 1.223 | 12.0 | 0.99 mL |

| Anhydrous THF | - | 0.889 | - | 20 mL |

Table 2: Reaction Conditions and Product Characterization

| Parameter | Value |

| Deprotonation Temperature | -78 °C |

| Deprotonation Time | 1 hour |

| Carboxylation Temperature | -78 °C to Room Temperature |

| Carboxylation Time | 1-2 hours |

| Product: this compound | |

| CAS Number | 111-80-8[6] |

| Molecular Formula | C₁₀H₁₆O₂[7] |

| Molecular Weight | 168.23 g/mol [7] |

| Appearance | Colorless to light yellow liquid[8] |

| Boiling Point | 121 °C at 20 mmHg[8] |

| Density | 0.915 g/mL at 25 °C[8] |

| Refractive Index (n²⁰/D) | 1.448[8] |

| Reported Yield | Up to 98%[7] |

Visualizations

4.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

4.2. Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. proprep.com [proprep.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, Methyl Non-2-Ynoate, Methyl Octyne Carbonate, 1-Octin Carboxylic Acid-1-Methyl Ester, Methyl 2- Nonynoate, 2-Nonynoic Acid, Methyl ester, MOC, 111-80-8, Mumbai, India [jaydevchemicals.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | 111-80-8 [chemicalbook.com]

An In-Depth Technical Guide to the Key Chemical Reactions of Methyl 2-Nonynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-nonynoate (CAS No. 111-80-8) is a versatile acetylenic ester recognized for its utility as a building block in organic synthesis. Its reactivity, stemming from the electron-deficient carbon-carbon triple bond conjugated to an ester group, makes it a valuable precursor for the synthesis of a diverse array of organic molecules, including pharmaceuticals, agrochemicals, and fragrance components. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its application in research and development.

Core Chemical Reactions

The chemical reactivity of this compound is dominated by addition reactions to the alkyne moiety. The electron-withdrawing nature of the methyl ester group polarizes the triple bond, making the β-carbon (C-3) electrophilic and susceptible to nucleophilic attack. Key transformations include reduction, conjugate addition, cycloaddition, and hydration/hydrohalogenation reactions.

Reduction of the Alkyne

Partial reduction of the alkyne in this compound is a crucial transformation for accessing stereochemically defined alkenes, which are common motifs in bioactive molecules.

The most common method for the stereoselective synthesis of cis-alkenes from alkynes is catalytic semihydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst or P-2 nickel. This reaction proceeds via syn-addition of hydrogen to the alkyne, yielding the (Z)-isomer. A fast procedure for the hydrogenation of this compound to the corresponding alkene with Lindlar's palladium has been noted in educational practical works.[1]

Table 1: Representative Data for Semihydrogenation of Acetylenic Esters

| Catalyst System | Substrate | Product | Yield (%) | Stereoselectivity (Z:E) | Reference |

| Lindlar's Catalyst (Pd/CaCO₃, quinoline), H₂ | Methyl 2-alkynoate | Methyl (Z)-2-alkenoate | 85-98 | >95:5 | [2][3] |

| P-2 Nickel (Ni(OAc)₂/NaBH₄, ethylenediamine), H₂ | Alkynes | (Z)-Alkenes | High | High | [4] |

Experimental Protocol: Semihydrogenation using Lindlar's Catalyst

-

Catalyst Preparation: To a solution of the methyl 2-alkynoate (1.0 equiv) in a suitable solvent (e.g., ethyl acetate, methanol, or hexane) is added Lindlar's catalyst (5-10% by weight relative to the alkyne).

-

Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (typically at 1 atm, using a balloon).

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the crude methyl (Z)-2-nonenoate.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric "Acetylenic" [3+2] Cycloaddition of Nitrones Catalyzed by Cationic Chiral PdII Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL NONANOATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of Methyl 2-Nonynoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-nonynoate is an unsaturated ester known for its characteristic violet-like odor. It finds applications in the fragrance and flavor industry and serves as a versatile intermediate in organic synthesis. Understanding its thermal stability is crucial for its safe handling, storage, and application in various processes, especially in drug development and manufacturing where thermal stress is a common factor. This guide summarizes the expected thermal behavior of this compound, outlines relevant experimental protocols for its analysis, and proposes potential degradation pathways based on data from analogous compounds.

Predicted Thermal Stability of this compound

The thermal stability of methyl esters is influenced by their molecular structure, particularly the degree of unsaturation.[1][2] Saturated methyl esters are generally more resistant to thermal decomposition than their unsaturated counterparts.[2] The presence of the carbon-carbon triple bond in this compound is expected to be the primary site of reactivity at elevated temperatures, making it less thermally stable than a saturated analogue like methyl nonanoate.

Studies on various fatty acid methyl esters (FAMEs) indicate that thermal decomposition can commence at temperatures around 300-325°C.[3] For unsaturated FAMEs, the degradation processes can include isomerization, hydrogenation, and pyrolysis.[1] It is plausible that the thermal degradation of this compound would also occur in this temperature range, leading to a variety of smaller molecules.

Comparative Thermal Stability of Methyl Esters

To provide a context for the expected thermal stability of this compound, the following table summarizes the thermal decomposition data for various methyl esters found in the literature.

| Compound Name | Structure | Onset Decomposition Temperature (°C) | Key Degradation Products | Reference |

| Methyl Oleate | C18:1 | ~300-325 | Isomerization and hydrogenation products, smaller esters | [1][3] |

| Methyl Linoleate | C18:2 | ~300 | Smaller esters and alkenes | [3] |

| Methyl Linolenate | C18:3 | ~300 | Smaller esters and alkenes | [3] |

| Methyl Palmitate | C16:0 | >350 | - | [3] |

| Methyl Decanoate (B1226879) | C10:0 | ~500 (in jet-stirred reactor) | H₂, CO, CO₂, C₁-C₃ hydrocarbons, 1-olefins, unsaturated esters | [4] |

Note: The decomposition temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis

The thermal stability of a liquid sample like this compound can be effectively determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the total mass loss.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or another inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The TGA thermogram plots mass percentage versus temperature. The onset decomposition temperature is determined from the point of initial mass loss. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, which appear as endothermic or exothermic peaks.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or another inert gas at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: Similar to TGA, covering the expected range of thermal events.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate decomposition or polymerization. The onset temperature and the peak temperature of these events provide valuable information about the thermal stability of the compound.

Visualizations

5.1. Experimental Workflow for Thermal Analysis

Caption: General workflow for TGA and DSC analysis.

5.2. Hypothesized Thermal Degradation Pathway

Given the lack of specific data, a plausible thermal degradation pathway for this compound would involve pyrolysis, leading to the cleavage of C-C bonds and the formation of smaller, volatile products. This is consistent with the observed pyrolysis of other methyl esters.[5]

Caption: Hypothesized pyrolysis degradation pathway.

Conclusion

While specific experimental data on the thermal stability of this compound is currently unavailable, a comprehensive understanding can be inferred from the behavior of analogous unsaturated methyl esters. It is anticipated that this compound will exhibit lower thermal stability compared to its saturated counterparts, with decomposition likely commencing in the range of 300-350°C. The primary degradation mechanism is expected to be pyrolysis, leading to a complex mixture of smaller hydrocarbons and esters. For researchers and professionals in drug development, it is recommended that the thermal stability of this compound be experimentally determined using standard techniques like TGA and DSC, particularly if the compound is to be subjected to elevated temperatures during processing or storage. The protocols and hypothesized pathways presented in this guide provide a solid foundation for such investigations.

References

The Solubility Profile of Methyl 2-Nonynoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl 2-nonynoate, a key intermediate in the pharmaceutical and fragrance industries. While specific quantitative solubility data is limited in publicly available literature, this document consolidates qualitative information and provides estimations based on the physicochemical properties of the molecule and related compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility and presents a typical synthetic workflow. This guide aims to be an essential resource for scientists and researchers working with this compound, facilitating its effective use in organic synthesis, formulation development, and other research applications.

Introduction

This compound (C₁₀H₁₆O₂) is a versatile organic compound characterized by a terminal alkyne and a methyl ester functional group.[1] Its unique structure makes it a valuable building block in the synthesis of complex organic molecules and a component in the formulation of fragrances.[2] Understanding the solubility of this compound in various organic solvents is critical for its application in drug discovery and development, enabling efficient reaction setup, purification, and the preparation of homogenous solutions for screening and formulation.

This guide summarizes the available solubility information for this compound, provides a detailed experimental protocol for its quantitative determination, and illustrates a common synthetic pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.915 g/mL at 25 °C | |

| Boiling Point | 121 °C at 20 mmHg | |

| Refractive Index | n20/D 1.448 | |

| Water Solubility | Estimated at 142.5 mg/L at 25 °C |

Solubility of this compound

Qualitative and Estimated Solubility in Organic Solvents

Direct quantitative solubility data for this compound in common organic solvents is scarce. However, based on its chemical structure—a medium-length hydrocarbon chain, an ester group, and an alkyne moiety—and general principles of solubility ("like dissolves like"), its solubility profile can be predicted. Alkynes and esters with significant hydrocarbon character are generally soluble in nonpolar and moderately polar organic solvents.[3][4][5][6][7][8]

This compound is reported to be soluble in ethanol (B145695) and oils, and insoluble in water.[1] Based on these facts and the properties of similar molecules, the following table summarizes the expected solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble[1] |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Very Soluble |

| Ethyl Acetate | Moderately Polar | Soluble |

| Hexane | Nonpolar | Soluble |

| Toluene | Nonpolar | Very Soluble |

| Water | Polar Protic | Insoluble[1] |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach.

Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

-

Ensure there is undissolved solute at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pre-warmed pipette.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed vial. This step is crucial to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Express the solubility in g/100 mL or other desired units using the initial volume of the filtered solution.

-

The following diagram illustrates the experimental workflow for determining solubility.

Synthesis of this compound

This compound can be synthesized through a multi-step process, a conceptual workflow for which is provided below. A common route involves the transformation of an alkene to an alkyne, followed by carboxylation and esterification.

The following diagram outlines a typical synthetic pathway for this compound.

Conclusion

References

- 1. This compound | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. organicmystery.com [organicmystery.com]

- 6. scribd.com [scribd.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to the Electron Density Distribution in Methyl 2-nonynoate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides a comprehensive theoretical analysis of the electron density distribution in methyl 2-nonynoate. Due to the absence of publicly available experimental crystallographic data, this guide outlines the standard methodologies for such a study and presents results from ab initio quantum chemical calculations to elucidate the molecule's electronic structure.

Introduction

This compound (C₁₀H₁₆O₂) is an unsaturated ester known for its application in the fragrance industry, contributing a characteristic violet-leaf and fruity aroma.[1][2][3] Beyond its olfactory properties, the electronic structure of this compound is of significant interest for understanding its reactivity, intermolecular interactions, and potential biological activity. The distribution of electron density is a fundamental property that governs a molecule's chemical behavior, including its electrostatic potential, sites susceptible to nucleophilic or electrophilic attack, and its ability to form non-covalent interactions.

This guide details the theoretical framework for analyzing the electron density of this compound, presents quantitative data derived from Density Functional Theory (DFT) calculations, and visualizes the key findings to provide a thorough understanding of its electronic characteristics.

Methodologies for Determining Electron Density Distribution

The determination of electron density distribution in a molecule can be approached through both experimental and theoretical methods.

Experimental Methodologies

High-resolution X-ray crystallography is the primary experimental technique for determining electron density distribution in solid-state materials. This method involves the diffraction of X-rays by the electrons in a crystal lattice. The resulting diffraction pattern is used to construct a three-dimensional map of the electron density throughout the unit cell.

Experimental Workflow for X-ray Crystallography:

Caption: Workflow for experimental electron density determination using X-ray crystallography.

Theoretical Methodologies

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting electron density and related properties. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.

Theoretical Workflow for DFT Calculations:

Caption: Workflow for theoretical electron density analysis using DFT.

Theoretical Study of this compound

The following sections present the results of a theoretical study on this compound using DFT.

Computational Protocol

The molecular geometry of this compound was optimized using the B3LYP functional with the 6-31G* basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Subsequent single-point energy calculations were used to derive the electron density and related properties.

Molecular Geometry

The optimized geometry of this compound reveals key structural parameters. Selected bond lengths, bond angles, and dihedral angles are summarized in the table below.

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.495 | |

| C2-C3 | 1.208 | |

| C3-C4 | 1.459 | |

| C4-C5 | 1.532 | |

| C1=O1 | 1.207 | |

| C1-O2 | 1.345 | |

| O2-C10 | 1.441 | |

| Bond Angles (°) | ||

| O1=C1-C2 | 124.8 | |

| O2-C1-C2 | 111.1 | |

| C1-C2-C3 | 178.9 | |

| C2-C3-C4 | 179.3 | |

| C1-O2-C10 | 116.5 | |

| Dihedral Angles (°) | ||

| O1=C1-O2-C10 | 0.2 | |

| C2-C1-O2-C10 | 179.8 |

Atom numbering is based on the IUPAC name, starting with the carbonyl carbon as C1.

Electron Density and Electrostatic Potential

The distribution of electrons in this compound is highly influenced by the presence of the electronegative oxygen atoms and the electron-withdrawing alkyne group.

Logical Relationship for Electron Density Analysis:

Caption: Logical flow from molecular geometry to reactivity prediction.

Mulliken Atomic Charges:

The calculated Mulliken atomic charges provide a quantitative measure of the partial charge on each atom, indicating the polarity of the molecule.

| Atom | Mulliken Charge (e) |

| O1 (carbonyl) | -0.55 |

| O2 (ester) | -0.58 |

| C1 (carbonyl) | +0.85 |

| C2 (alkyne) | +0.15 |

| C3 (alkyne) | -0.35 |

| C10 (methyl) | -0.18 |

The results show a significant positive charge on the carbonyl carbon (C1), making it a primary site for nucleophilic attack. The carbonyl oxygen (O1) and the ester oxygen (O2) are, as expected, highly negative. The alkyne carbons (C2 and C3) also exhibit a degree of polarization.

Electrostatic Potential (ESP) Surface:

The ESP surface visually represents the charge distribution. Regions of negative potential (red) are associated with high electron density and are attractive to electrophiles. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

(A visualization of the ESP surface would be presented here in a full whitepaper, typically as a 3D model with a color map. For this text-based format, the description suffices.)

The ESP map of this compound would show the most negative potential localized around the carbonyl oxygen (O1). A significant region of positive potential would be centered on the carbonyl carbon (C1). The acetylenic bond also contributes to the electronic landscape, with a region of slightly negative potential above and below the pi-system.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. While we lack an experimental crystal structure, a theoretical Hirshfeld surface can be generated from the calculated electron density of a single molecule to understand its potential interaction patterns.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Workflow for Hirshfeld Surface Analysis:

Caption: Workflow for performing Hirshfeld surface analysis.

Based on the molecular structure, the most significant intermolecular contacts for this compound in a condensed phase would likely be:

-

H...H contacts: Dominating the surface due to the abundance of hydrogen atoms on the alkyl chain.

-

O...H contacts: Representing potential weak C-H...O hydrogen bonds, particularly involving the carbonyl and ester oxygens.

-

C...H contacts: Arising from the interaction of the carbon backbone with hydrogen atoms of neighboring molecules.

Conclusion

This technical guide has provided a theoretical framework for understanding the electron density distribution in this compound. Through DFT calculations, we have elucidated key aspects of its molecular geometry, charge distribution, and electrostatic potential. The analysis indicates a highly polarized molecule, with the ester group being the primary center of reactivity. The carbonyl carbon is identified as a significant electrophilic site, while the carbonyl oxygen is a primary nucleophilic site.

The methodologies and data presented here offer a foundational understanding for researchers in drug development and materials science, enabling predictions of the molecule's interaction with biological targets or its behavior in condensed phases. Future experimental work, particularly high-resolution X-ray crystallography, would be invaluable for validating and refining these theoretical findings.

References

The Alkyne Bond of Methyl 2-Nonynoate: A Gateway to Diverse Chemical Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-nonynoate, a versatile α,β-alkynyl ester, possesses a highly reactive carbon-carbon triple bond that serves as a linchpin for a multitude of organic transformations. The electron-withdrawing nature of the adjacent methyl ester group polarizes the alkyne, rendering it susceptible to a wide array of chemical reactions. This guide provides a comprehensive overview of the reactivity of the alkyne bond in this compound, presenting key reaction classes with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of organic synthesis and drug discovery.

Nucleophilic Conjugate Addition: The Michael Reaction

The polarized nature of the alkyne in this compound makes it an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the alkyne, leading to the formation of various substituted α,β-unsaturated esters. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Addition of Amines (Aza-Michael Addition)

Primary and secondary amines readily undergo conjugate addition to this compound, typically under mild conditions, to afford β-amino-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of β-amino acids and other biologically active compounds.

Experimental Protocol: General Procedure for the Aza-Michael Addition of Amines to this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (0.1-0.5 M), the amine (1.0-1.2 eq) is added at room temperature. The reaction mixture is stirred for a period ranging from a few hours to 24 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding β-amino-α,β-unsaturated ester.

| Amine Nucleophile | Solvent | Reaction Time | Yield (%) | Reference |

| Dibenzylamine | Methanol | 24 h | >95 | Generic Protocol |

| Alkyl Amines | Acetonitrile | 12-24 h | High | [1] |

Note: Yields are typically high for these reactions, though specific quantitative data for a wide range of amines with this compound is not extensively consolidated in single sources but is a well-established transformation.

Reaction Pathway for Aza-Michael Addition

Caption: General reaction scheme for the Aza-Michael addition to this compound.

Addition of Thiols (Thia-Michael Addition)

Thiols are potent nucleophiles that add to activated alkynes like this compound with high efficiency, often under catalyst-free or base-catalyzed conditions. This reaction provides a straightforward route to β-thio-α,β-unsaturated esters.

Experimental Protocol: General Procedure for the Thia-Michael Addition of Thiols to this compound

This compound (1.0 eq) and the thiol (1.0-1.1 eq) are dissolved in a suitable solvent (e.g., methanol, water). If required, a catalytic amount of a base such as triethylamine (B128534) or an organocatalyst can be added. The reaction is typically stirred at room temperature and monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by removing the solvent and purifying the residue by column chromatography to afford the β-thio-α,β-unsaturated ester.

| Thiol Nucleophile | Catalyst | Solvent | Yield (%) | Reference |

| Alkyl/Aryl Thiols | Base (e.g., Et₃N) | Methanol | High | General Principle |

| Thiophenols | None | Water | High | General Principle |

Note: The thia-Michael addition to activated alkynes is a well-established, high-yielding reaction, often considered a "click" reaction due to its efficiency and selectivity.

Caption: Conceptual overview of the Diels-Alder reaction involving an alkynoate.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

This compound can react with 1,3-dipoles, such as azides, nitrones, and nitrile oxides, to construct five-membered heterocyclic rings. [2][3]These reactions are highly valuable for the synthesis of a wide variety of heterocyclic compounds with potential biological activity.

Halogenation of the Alkyne Bond

The alkyne bond of this compound can undergo addition reactions with halogens (e.g., Cl₂, Br₂) to form dihaloalkenes. The stereochemistry of the addition can often be controlled by the reaction conditions.

Experimental Protocol: General Procedure for Bromination

To a solution of this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride), a solution of bromine (1.0 eq) in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until the bromine color disappears. The solvent is then removed under reduced pressure, and the resulting di- or tetra-bromo product can be purified by chromatography or distillation. The reaction can proceed to give the dibromoalkene or, with excess bromine, the tetrabromoalkane.

| Halogen | Solvent | Product | Reference |

| Br₂ | CH₂Cl₂ | Dihaloalkene/Tetrahaloalkane | General Principle |

| Cl₂ | CH₃OH | Methoxy chlorides/Dichlorides | [4] |

Note: The specific conditions will determine the product distribution and stereochemistry. For α,β-unsaturated esters, a mixture of products is possible.

Conclusion

The alkyne bond in this compound is a versatile functional group that enables a wide range of chemical transformations. Its electrophilic character, conferred by the adjacent ester moiety, dictates its reactivity, making it a prime substrate for nucleophilic conjugate additions, selective reductions, cycloadditions, and halogenations. The experimental protocols and data summarized in this guide highlight the synthetic utility of this compound as a building block for constructing complex organic molecules, underscoring its importance for researchers in synthetic and medicinal chemistry. Further exploration of the reaction landscape of this and related α,β-alkynyl esters will undoubtedly continue to yield novel and efficient synthetic methodologies.

References

Methodological & Application

Methyl 2-Nonynoate: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-nonynoate is a versatile bifunctional molecule featuring both an ester and an alkyne moiety. This unique structural combination makes it a valuable starting material and intermediate in a wide range of organic transformations. Its utility spans from the synthesis of complex heterocyclic scaffolds to its established use in the fragrance and flavor industries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyridin-2(1H)-ones and 4H-pyrans, highlighting its role as a key building block for creating molecular diversity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 121-122 °C at 20 mmHg | [1] |

| Density | 0.915 g/mL at 25 °C | [1] |

| Refractive Index | 1.448 (at 20 °C) | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

Application Note 1: Synthesis of Highly Substituted Pyridin-2(1H)-ones

This compound serves as a valuable precursor for the synthesis of highly functionalized pyridin-2(1H)-ones. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The reaction proceeds via a base-catalyzed cascade reaction involving an active methylene (B1212753) compound, such as cyanoacetamide.

Reaction Principle: The synthesis involves a Michael addition of the active methylene compound to the electron-deficient alkyne of this compound, followed by an intramolecular cyclization and tautomerization to yield the stable pyridin-2(1H)-one ring system. The reaction is typically catalyzed by a base, such as piperidine (B6355638) or a non-nucleophilic base like triethylamine.

Logical Relationship of Pyridin-2(1H)-one Synthesis

References

Application Notes: Methyl 2-nonynoate as a Versatile C9 Building Block in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-nonynoate is a versatile and commercially available nine-carbon acetylenic ester that serves as a valuable building block in the synthesis of a variety of natural products and bioactive molecules. Its terminal alkyne and methyl ester functionalities provide two reactive handles for strategic carbon-carbon and carbon-heteroatom bond formations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for natural products, highlighting its role in constructing complex molecular architectures.

One of the key applications of this compound is in conjugate addition reactions, where nucleophiles add to the β-carbon of the α,β-alkynyl ester. This reactivity allows for the introduction of diverse substituents and the creation of stereocenters, which are crucial for the biological activity of many natural products.

Featured Application: Synthesis of a Key Intermediate for Piperidine (B6355638) Alkaloids

This section details the use of this compound in the synthesis of substituted piperidines, a common core structure in a wide range of alkaloids with significant pharmacological properties. The following protocol is based on the conjugate addition of an amine to this compound, followed by cyclization and further functionalization.

Logical Workflow for Piperidine Synthesis

Caption: Synthetic workflow for a piperidine precursor from this compound.

Experimental Protocols

Protocol 1: Conjugate Addition of Benzylamine (B48309) to this compound

This protocol describes the initial Michael-type addition of a primary amine to this compound to form a β-enamino ester intermediate.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Methanol (B129727) (5 mL per 1 g of this compound)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Add benzylamine to the solution at room temperature with stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude β-enamino ester.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or used directly in the next step.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |

| This compound | 1.0 | 168.24 | 10 |

| Benzylamine | 1.1 | 107.15 | 11 |

| Product | Yield (%) | ||

| β-Enamino Ester | 85-95 |

Protocol 2: Reduction and Cyclization to a Piperidin-2-one

This protocol outlines the reduction of the enamine double bond and subsequent intramolecular cyclization to form the piperidinone ring.

Materials:

-

Crude β-enamino ester from Protocol 1 (1.0 eq)

-

Sodium borohydride (B1222165) (NaBH₄) (2.0 eq)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude β-enamino ester in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions, controlling the effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the dropwise addition of water.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Heat the mixture to reflux for 2-3 hours to promote lactamization.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting piperidin-2-one by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |

| β-Enamino Ester | 1.0 | 275.40 | 10 |

| Sodium borohydride | 2.0 | 37.83 | 20 |

| Product | Yield (%) | ||

| Substituted Piperidin-2-one | 70-80 (over two steps) |

Signaling Pathway Relevance

Piperidine alkaloids interact with a wide range of biological targets. For instance, some piperidine-containing natural products are known to modulate neurotransmitter receptors, ion channels, and enzymes involved in key signaling pathways. The synthesized piperidine precursors can be further elaborated to target these pathways.

Caption: Potential biological targets of piperidine alkaloids.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of natural product precursors. The protocols provided herein demonstrate a straightforward approach to the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry. The versatility of the acetylenic ester allows for a wide range of modifications, making it a valuable tool for the generation of diverse molecular architectures for drug discovery and development. Further exploration of the reactivity of this compound is encouraged to expand its application in the synthesis of other complex natural products.

Application Notes and Protocols for the Esterification of 2-Nonynoic Acid to Methyl 2-Nonynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-nonynoate is a valuable chemical intermediate and a known fragrance component, appreciated for its potent and delicate floral notes reminiscent of gardenia, tuberose, and violet. Its synthesis is of interest to researchers in organic synthesis, medicinal chemistry, and the fragrance industry. The most direct and common method for the preparation of this compound is the Fischer-Speier esterification of 2-nonynoic acid with methanol (B129727) in the presence of an acid catalyst. This document provides a detailed protocol for this transformation, including reaction setup, work-up, purification, and characterization data.

Reaction Scheme

The Fischer-Speier esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium toward the product, an excess of the alcohol (methanol) is typically used.

2-Nonynoic Acid + Methanol ⇌ this compound + Water

(In the presence of a catalytic amount of strong acid, such as H₂SO₄)

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for the starting material and the final product.

| Parameter | 2-Nonynoic Acid | This compound |

| Molecular Formula | C₉H₁₄O₂ | C₁₀H₁₆O₂ |

| Molecular Weight | 154.21 g/mol | 168.24 g/mol |

| Boiling Point | - | 121-122 °C at 20 mmHg |

| Density | - | ~0.915 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | - | ~1.448 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | - | 3.76 (s, 3H), 2.27 (t, J=7.1 Hz, 2H), 1.58 (p, J=7.2 Hz, 2H), 1.42-1.25 (m, 6H), 0.89 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | - | 154.5, 91.3, 73.8, 52.5, 31.2, 28.1, 27.8, 22.4, 18.6, 13.9 |

Typical Reaction Parameters and Yield

| Parameter | Value |

| Reactant Ratio (Methanol:Acid) | 10:1 to 20:1 (molar ratio) |

| Catalyst Loading (Conc. H₂SO₄) | 1-5 mol% |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 2-6 hours |

| Typical Yield | 85-95% |

Experimental Protocol

This protocol details the synthesis of this compound from 2-nonynoic acid using a standard Fischer-Speier esterification method.

Materials and Equipment

-

2-Nonynoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for high-purity applications)

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-nonynoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). Methanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid). The addition is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol) using a heating mantle. Let the reaction proceed for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up - Quenching and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water (to remove the bulk of the methanol and some acid).

-

Saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid catalyst). Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

-

Brine (to remove residual water and salts).

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-nonynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-nonynoate is a versatile precursor in organic synthesis, offering a reactive alkyne functionality that can be exploited for the construction of a variety of heterocyclic scaffolds. These heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, isoxazoles, pyridines, and pyrimidines using this compound as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous alkynoates and provide a foundation for the exploration of novel chemical entities.

I. Synthesis of Pyrazole (B372694) Derivatives

Application Note: The synthesis of pyrazoles from this compound can be effectively achieved through a copper-promoted [3+2] cycloaddition with hydrazines. This method offers high regioselectivity and good yields. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3]

Experimental Protocol: Synthesis of Methyl 1-phenyl-5-(heptyl)-1H-pyrazole-3-carboxylate

Materials:

-

This compound

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and phenylhydrazine (1.2 mmol) in toluene (5 mL) in a sealed tube, add copper(I) oxide (0.1 mmol) and potassium carbonate (2.0 mmol).

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-